N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a chemical compound that belongs to the class of oxalamides. It features a complex molecular structure with an imidazole ring and a tolyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-methylimidazole with m-tolyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: The compound can be utilized in the production of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the tolyl group may influence the compound's binding affinity and selectivity. The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(p-tolyl)oxalamide: This compound differs only in the position of the methyl group on the tolyl ring, which can affect its chemical properties and biological activity.
N1-(2-(1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide: This compound lacks the methyl group on the imidazole ring, which can influence its reactivity and binding affinity.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-3-5-13(10-11)18-15(21)14(20)17-7-9-19-8-6-16-12(19)2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJUBCSVOCCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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